molecular formula C9H11NO4 B3184336 Methyl 6-(hydroxymethyl)-4-methoxypicolinate CAS No. 109880-39-9

Methyl 6-(hydroxymethyl)-4-methoxypicolinate

Cat. No.: B3184336
CAS No.: 109880-39-9
M. Wt: 197.19 g/mol
InChI Key: VAZYQAYIKOPUDY-UHFFFAOYSA-N
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Description

Methyl 6-(hydroxymethyl)-4-methoxypicolinate is a picolinic acid derivative featuring a hydroxymethyl (-CH2OH) group at position 6 and a methoxy (-OCH3) group at position 4 of the pyridine ring.

This compound and its analogs are frequently utilized in coordination chemistry, particularly in the development of europium-based luminescent probes for cellular imaging, as seen in Methyl 6-(hydroxymethyl)-4-((4-methoxyphenyl)ethynyl)picolinate 3a (used in mitochondrial staining) .

Properties

IUPAC Name

methyl 6-(hydroxymethyl)-4-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-3-6(5-11)10-8(4-7)9(12)14-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZYQAYIKOPUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)C(=O)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444692
Record name methyl 6-(hydroxymethyl)-4-methoxypicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109880-39-9
Record name methyl 6-(hydroxymethyl)-4-methoxypicolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(hydroxymethyl)-4-methoxypicolinate typically involves the esterification of 6-(hydroxymethyl)-4-methoxypicolinic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

6-(hydroxymethyl)-4-methoxypicolinic acid+methanolH2SO4Methyl 6-(hydroxymethyl)-4-methoxypicolinate+water\text{6-(hydroxymethyl)-4-methoxypicolinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 6-(hydroxymethyl)-4-methoxypicolinic acid+methanolH2​SO4​​Methyl 6-(hydroxymethyl)-4-methoxypicolinate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(hydroxymethyl)-4-methoxypicolinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: 6-(carboxymethyl)-4-methoxypicolinic acid.

    Reduction: 6-(hydroxymethyl)-4-methoxypicolinyl alcohol.

    Substitution: Various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(hydroxymethyl)-4-methoxypicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 6-(hydroxymethyl)-4-methoxypicolinate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 6-(hydroxymethyl)-4-methoxypicolinate with structurally related picolinate derivatives, focusing on substituents, physicochemical properties, and applications:

Compound Name CAS No. Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Not provided -OCH3 (4), -CH2OH (6) C9H11NO4 197.19 Luminescent probes, coordination chemistry
Methyl 4-methoxypyridine-2-carboxylate 317335-15-2 -OCH3 (4), -COOCH3 (2) C8H9NO3 167.16 Structural analog; lower hydrophilicity
Methyl 4-amino-6-methoxypicolinate 1443759-42-9 -NH2 (4), -OCH3 (6) C8H10N2O3 182.18 Enhanced nucleophilicity at position 4
Methyl 6-chloro-4-methylpicolinate 878207-92-2 -Cl (6), -CH3 (4) C8H8ClNO2 185.61 Higher lipophilicity; halogen-based reactivity
Methyl 4-(benzyloxy)-6-(hydroxymethyl)picolinate 1631AP -OCH2C6H5 (4), -CH2OH (6) C15H15NO4 273.28 Benzyl-protected derivative; R&D applications

Key Findings from Comparative Analysis :

Methoxy vs.

Synthetic Pathways :

  • Sulfonamide derivatives like 6-((Methylsulfonyl)methyl)picolinic acid (Compound 6) require multi-step syntheses involving sulfonation and hydrolysis, contrasting with the simpler esterification/alkylation routes used for hydroxymethyl/methoxy analogs .

Structural Isomerism :

  • Positional isomerism significantly impacts properties. For example, Methyl 4-methoxypyridine-2-carboxylate (CAS 317335-15-2) shares a similarity score of 0.86 with the target compound but lacks the hydroxymethyl group, reducing its coordination utility .

Applications in Materials Science :

  • Derivatives with extended conjugation (e.g., Methyl 6-(hydroxymethyl)-4-((4-methoxyphenyl)ethynyl)picolinate ) exhibit enhanced luminescence due to π-π interactions, highlighting the importance of substituent choice in photophysical applications .

Biological Activity

Methyl 6-(hydroxymethyl)-4-methoxypicolinate (CAS No. 109880-39-9) is a derivative of picolinic acid, characterized by the presence of both a hydroxymethyl and a methoxy group. This unique structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

This compound has the molecular formula C9H11NO4C_9H_{11}NO_4 and a molecular weight of 197.19 g/mol. The synthesis typically involves the esterification of 6-(hydroxymethyl)-4-methoxypicolinic acid with methanol, facilitated by a strong acid catalyst such as sulfuric acid under reflux conditions.

Common Synthetic Route

  • Reactants : 6-(hydroxymethyl)-4-methoxypicolinic acid, Methanol
  • Catalyst : Sulfuric Acid
  • Reaction Conditions : Reflux

The biological activity of this compound is largely attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. These interactions can modulate enzyme activity and receptor binding, which are crucial for its pharmacological effects.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can contribute to cellular protection against oxidative stress.
  • Enzyme Inhibition : It is being investigated for its capacity to inhibit specific enzymes involved in disease processes, such as matrix metalloproteinases (MMPs), which are implicated in conditions like osteoarthritis .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although more research is needed to confirm these effects.

Case Studies and Research Findings

  • Matrix Metalloproteinase Inhibition :
    • A study explored the optimization of non-carboxylic acid leads for MMP-13 inhibition, where this compound was noted for its potential as a lead compound due to favorable pharmacokinetic properties and reduced nephrotoxicity compared to other candidates .
  • Antioxidant Activity :
    • Research has demonstrated that compounds with similar structures can effectively reduce oxidative stress markers in vitro, suggesting that this compound may also provide protective effects against oxidative damage.
  • Antimicrobial Studies :
    • Initial assessments have indicated that modifications of this compound could lead to derivatives with enhanced antimicrobial activity against specific bacterial strains, warranting further investigation into its therapeutic applications.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
Methyl 6-(hydroxymethyl)picolinateHydroxymethyl group onlyLacks methoxy group
Methyl 4-methoxypicolinateMethoxy group onlyLacks hydroxymethyl group
Methyl 6-methoxypicolinateBoth methoxy and methyl groupsDifferent positioning of functional groups

This compound stands out due to the presence of both hydroxymethyl and methoxy groups, allowing for versatile chemical modifications that enhance its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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